molecular formula C19H15N3 B2763400 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile CAS No. 1242958-29-7

4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile

Cat. No. B2763400
CAS RN: 1242958-29-7
M. Wt: 285.35
InChI Key: CZVGLFMQKZWGBH-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, it has been used as a building block for the synthesis of fluorescent dyes and sensors. In analytical chemistry, it has been used as a probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile has a low toxicity profile and does not cause significant damage to normal cells. However, it can cause some biochemical and physiological effects, such as changes in gene expression, cell cycle arrest, and alterations in protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. It is also relatively easy to synthesize and can be modified to enhance its properties. However, one of the limitations is that it may not be effective against all types of cancer, and more research is needed to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
2. Developing more efficient synthesis methods to increase yield and purity.
3. Studying its interactions with other drugs and compounds to determine potential drug-drug interactions.
4. Exploring its potential as a fluorescent probe for imaging applications.
5. Investigating its use in combination therapy with other anticancer agents.
Conclusion:
In conclusion, 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized to achieve a high yield, and it has shown promising results as an anticancer agent. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future applications.

Synthesis Methods

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile involves the reaction of 2-amino-3-cyano-4-phenylquinoline with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. This method has been optimized to achieve a high yield of the desired product.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c20-11-16-12-21-18-8-4-3-7-17(18)19(16)22-10-9-14-5-1-2-6-15(14)13-22/h1-8,12H,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVGLFMQKZWGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile

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